molecular formula C9H13N3O B13021686 2-Isopropylisonicotinic acid hydrazide

2-Isopropylisonicotinic acid hydrazide

Cat. No.: B13021686
M. Wt: 179.22 g/mol
InChI Key: ZWWSYCNJWMAYSV-UHFFFAOYSA-N
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Description

2-Isopropylisonicotinohydrazide, also known as iproniazid, is a chemical compound with the molecular formula C9H13N3O. It is a derivative of isoniazid and has been studied for its various biological activities, particularly its role as a monoamine oxidase inhibitor (MAOI). This compound has historical significance in the treatment of tuberculosis and depression, although its clinical use has been limited due to its hepatotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylisonicotinohydrazide typically involves the reaction of isonicotinyl hydrazine with acetone. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for 2-Isopropylisonicotinohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylisonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted isonicotinoyl compounds .

Scientific Research Applications

2-Isopropylisonicotinohydrazide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-Isopropylisonicotinohydrazide involves its role as a monoamine oxidase inhibitor. It inhibits the enzyme monoamine oxidase, which is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects . Additionally, it inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall .

Comparison with Similar Compounds

Uniqueness: 2-Isopropylisonicotinohydrazide is unique due to its dual role as an antitubercular agent and an antidepressant. Its isopropyl group differentiates it from other similar compounds, contributing to its specific biological activities .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-propan-2-ylpyridine-4-carbohydrazide

InChI

InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(13)12-10/h3-6H,10H2,1-2H3,(H,12,13)

InChI Key

ZWWSYCNJWMAYSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=O)NN

Origin of Product

United States

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